
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate is a chemical compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes an oxazolidine ring with an ethyl ester group. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate typically involves the reaction of 1,2-amino alcohols with ethyl (Z)-2-iodo-4-oxobutenoate in the presence of a palladium(0) catalyst . This reaction is an example of an asymmetric one-pot 6π-azaelectrocyclization, which is a common method for synthesizing oxazolidines.
Industrial Production Methods
Industrial production of this compound often involves multicomponent reactions using 1,2-amino alcohols as starting materials. These reactions can be metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, or extended one-pot asymmetric azaelectrocyclization .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into simpler oxazolidine derivatives.
Substitution: It can undergo substitution reactions where different functional groups replace the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .
Major Products
The major products formed from these reactions are typically different oxazolidine and oxazolidinone derivatives, which have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate involves its interaction with various molecular targets and pathways. The oxazolidine ring structure allows it to participate in different chemical reactions, which can lead to the formation of biologically active compounds. These compounds can then interact with specific enzymes or receptors in biological systems, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: These compounds have a similar oxazolidine ring structure but differ in their functional groups.
Spirooxazolidines: These compounds have a spirocyclic structure that includes an oxazolidine ring.
Mono- and Polycyclic Oxazolidines: These compounds have one or more oxazolidine rings in their structure.
Uniqueness
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate is unique due to its specific ester group and the presence of two methyl groups on the oxazolidine ring. This unique structure gives it distinct chemical properties and reactivity compared to other oxazolidine derivatives .
Propiedades
Fórmula molecular |
C8H13NO4 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
ethyl 5,5-dimethyl-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-4-12-6(10)9-5-8(2,3)13-7(9)11/h4-5H2,1-3H3 |
Clave InChI |
TULKMXDUSFECAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CC(OC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875820.png)

![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)


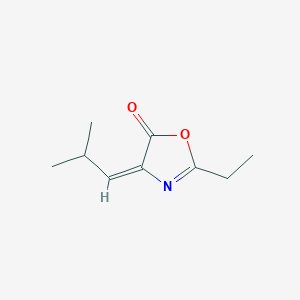
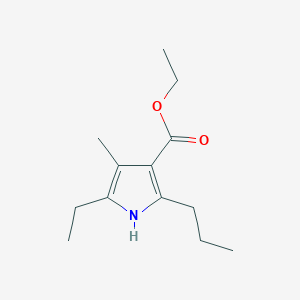


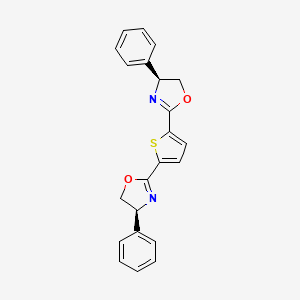
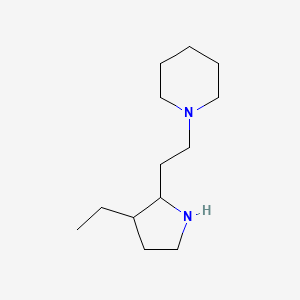

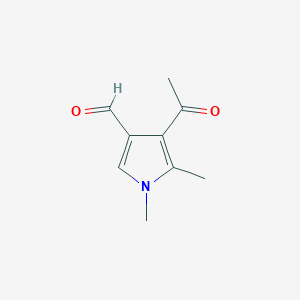
![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)
